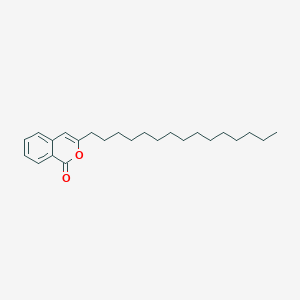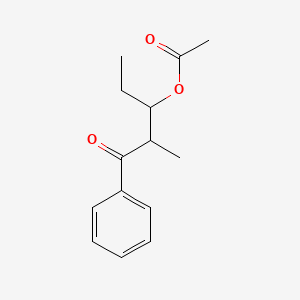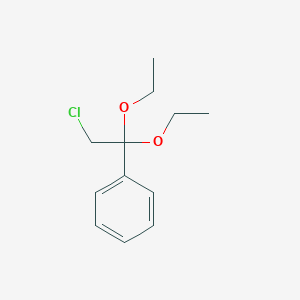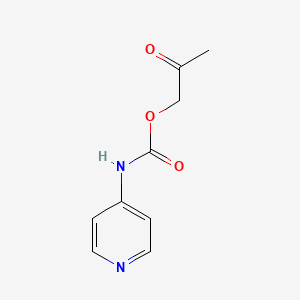
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile is a chemical compound that features a fluoroaniline group attached to an ethene backbone with three cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile typically involves the reaction of 2-fluoroaniline with malononitrile dimer. The reaction is carried out under basic conditions, often using sodium hydride or sodium alkoxide as the base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline group or the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and dyes.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential nootropic and neuroprotective effects.
Industry: It is used in the production of advanced materials, including polymers and coatings
作用機序
The mechanism of action of (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor due to the presence of cyano groups, which makes it reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form stable intermediates and products .
類似化合物との比較
Similar Compounds
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Similar in structure but lacks the fluoroaniline group.
2-(4-Fluoroanilino)ethene-1,1,2-tricarbonitrile: A positional isomer with different substitution patterns.
Uniqueness
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile is unique due to the presence of both the fluoroaniline group and the ethene backbone with three cyano groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .
特性
CAS番号 |
112630-83-8 |
|---|---|
分子式 |
C11H5FN4 |
分子量 |
212.18 g/mol |
IUPAC名 |
2-(2-fluoroanilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H5FN4/c12-9-3-1-2-4-10(9)16-11(7-15)8(5-13)6-14/h1-4,16H |
InChIキー |
UCXUTLVRQJUFEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=C(C#N)C#N)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![Bis[2-(4-chlorocyclohexyl)ethyl]stannanone](/img/structure/B14315918.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)





![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)


![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
